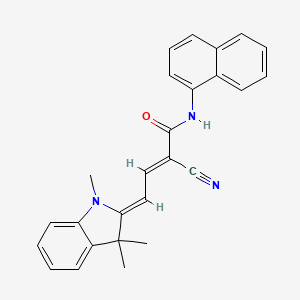![molecular formula C23H25NO2S B4309310 2-(ADAMANTAN-1-YL)-N-[4-(THIOPHENE-2-CARBONYL)PHENYL]ACETAMIDE](/img/structure/B4309310.png)
2-(ADAMANTAN-1-YL)-N-[4-(THIOPHENE-2-CARBONYL)PHENYL]ACETAMIDE
Descripción general
Descripción
2-(ADAMANTAN-1-YL)-N-[4-(THIOPHENE-2-CARBONYL)PHENYL]ACETAMIDE is a complex organic compound featuring an adamantyl group, a thienylcarbonyl group, and a phenylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ADAMANTAN-1-YL)-N-[4-(THIOPHENE-2-CARBONYL)PHENYL]ACETAMIDE typically involves multiple steps. One common approach is the adamantylation of phenol derivatives using ion-exchange resin catalysts. This method is advantageous due to its recyclability and minimal waste production . The reaction conditions often involve the use of acetic acid as a solvent and acetic anhydride to convert byproducts into useful solvents.
Industrial Production Methods
For industrial-scale production, the synthesis may involve coupling reactions between bromophenol and adamantane alcohol, followed by methylation and Grignard reactions . These methods are optimized to reduce side reactions and improve product quality, making them suitable for large-scale manufacturing.
Análisis De Reacciones Químicas
Types of Reactions
2-(ADAMANTAN-1-YL)-N-[4-(THIOPHENE-2-CARBONYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like bromine or nitric acid.
Common Reagents and Conditions
The reactions often require specific conditions, such as:
Oxidation: Acidic or basic conditions, depending on the oxidizing agent.
Reduction: Anhydrous conditions to prevent the decomposition of reducing agents.
Substitution: Controlled temperatures and the presence of catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(ADAMANTAN-1-YL)-N-[4-(THIOPHENE-2-CARBONYL)PHENYL]ACETAMIDE has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 2-(ADAMANTAN-1-YL)-N-[4-(THIOPHENE-2-CARBONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The thienylcarbonyl group may participate in π-π interactions, enhancing the compound’s stability and activity. These interactions can modulate various biological pathways, making the compound a valuable tool in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
2-(1-adamantyl)-4-bromophenol: A key intermediate in the synthesis of adapalene, a synthetic retinoid used in dermatology.
6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid:
Uniqueness
2-(ADAMANTAN-1-YL)-N-[4-(THIOPHENE-2-CARBONYL)PHENYL]ACETAMIDE is unique due to its combination of adamantyl and thienylcarbonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
2-(1-adamantyl)-N-[4-(thiophene-2-carbonyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2S/c25-21(14-23-11-15-8-16(12-23)10-17(9-15)13-23)24-19-5-3-18(4-6-19)22(26)20-2-1-7-27-20/h1-7,15-17H,8-14H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTPZYVPGVWNPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=C(C=C4)C(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ETHYL 4-(2,5-DIETHOXYPHENYL)-6-{[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B4309236.png)
![ETHYL 4-(2,5-DIETHOXYPHENYL)-6-{[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B4309241.png)
![4-HYDROXY-3-[2-(1H-INDOL-3-YL)ETHYL]-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE](/img/structure/B4309246.png)
![3-(5-ethyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolidin-3-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4309249.png)
![2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B4309258.png)
![N-[8-(morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-yl]-2-(2-phenylethyl)benzamide](/img/structure/B4309263.png)
![2-CHLORO-5-(METHYLSULFANYL)-N-[8-(1-PYRROLIDINYLSULFONYL)DIBENZO[B,D]FURAN-3-YL]BENZAMIDE](/img/structure/B4309271.png)
![2-(2-phenylethyl)-N-[8-(pyrrolidin-1-ylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide](/img/structure/B4309278.png)
![N-[3-(1-adamantyloxy)propyl]-N'-(4-methoxyphenyl)urea](/img/structure/B4309288.png)
![N-[3-(1-adamantyloxy)propyl]-N'-(3-chlorophenyl)urea](/img/structure/B4309296.png)
![(2E)-1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B4309307.png)

![1-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-4-BROMO-5-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE](/img/structure/B4309320.png)
![4-BROMO-3-[2-(4-CYCLOHEXYLPHENYL)-2-OXOETHYL]-3-HYDROXY-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B4309322.png)
